2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2,6-dimethylphenyl)acetamide
Description
Structural Significance in Medicinal Chemistry
The molecular architecture of 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2,6-dimethylphenyl)acetamide combines three critical pharmacophoric elements: a pyrimidine core, a thioether linkage, and an acetamide side chain. Each component contributes uniquely to the compound’s potential bioactivity and drug-like properties.
Pyrimidine Core : The pyrimidine ring serves as a versatile scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets. In this compound, the 6-position is substituted with a (4-chlorobenzyl)amino group, which enhances hydrophobic interactions and may improve binding affinity to enzymes or receptors. Chlorine’s electron-withdrawing nature further stabilizes the aromatic system, potentially reducing metabolic degradation.
Thioether Linkage : The thioether (-S-) bridge connecting the pyrimidine and acetamide moieties introduces conformational flexibility while maintaining electronic stability. Thioethers are less prone to oxidation than their ether counterparts, which could prolong the compound’s half-life in vivo. Recent studies highlight the role of thioether-containing pyrimidines in modulating kinase inhibition and antimicrobial activity, suggesting similar mechanisms for this compound.
Acetamide Side Chain : The N-(2,6-dimethylphenyl)acetamide group contributes to solubility and bioavailability. The 2,6-dimethyl substitution on the phenyl ring creates steric hindrance, potentially shielding the acetamide from enzymatic hydrolysis. This structural feature is reminiscent of historic analgesics like phenacetin, where acetamide groups were critical for efficacy before being phased out due to toxicity concerns.
Synergistic Effects : The integration of these components may confer synergistic benefits. For instance, the pyrimidine-thioether-acetamide framework could enhance blood-brain barrier penetration or enable dual-target engagement, a strategy increasingly employed in oncology and neurodegenerative disease research.
Historical Development of Pyrimidine-Thioether-Acetamide Hybrids
The evolution of pyrimidine-thioether-acetamide hybrids parallels advancements in heterocyclic chemistry and green synthesis methodologies. Early approaches to pyrimidine-thioether systems relied on multistep sequences, often involving harsh conditions that limited scalability.
Early Synthetic Methods : Initial routes to 2-thiopyrimidines, as described in mid-20th-century literature, involved condensation of thiourea with β-ketoesters under strongly acidic or basic conditions. These methods, while effective, frequently yielded overalkylated byproducts and required tedious purification. For example, the synthesis of 4-pyrimidone-2-thioethers via sequential β-ketoester-thiourea condensation and alkylation often resulted in dialkyl impurities, complicating industrial applications.
Microwave and Ultrasound Innovations : The advent of microwave-assisted and ultrasound-irradiated synthesis in the 2000s revolutionized pyrimidine-thioether chemistry. A landmark study demonstrated that irradiating 2-aminochromene-3-carbonitrile derivatives with triethyl orthoformate under ultrasound produced formimidate intermediates in 98% yield within 30 minutes, bypassing traditional heating methods. These techniques were later adapted for pyrimidine-thioether hybrids, reducing reaction times from hours to minutes while improving yields.
One-Pot Strategies : Modern approaches emphasize one-pot protocols to minimize waste and streamline production. A 2024 study detailed a base/acid-promoted condensation of S-alkylisothioureas with β-ketoesters, achieving 4-pyrimidone-2-thioethers in a single vessel with >90% purity. This method circumvented thiol degradation and solvent-swap challenges inherent in earlier routes, showcasing the pharmaceutical industry’s shift toward sustainable chemistry.
Structural Diversification : Historical efforts to modify the acetamide moiety have focused on balancing potency and safety. The replacement of para-ethoxy groups (as in phenacetin) with 2,6-dimethylphenyl systems emerged in the 2010s to mitigate hepatotoxicity risks while retaining analgesic efficacy. Concurrently, introducing chlorobenzyl groups to pyrimidine amines enhanced target selectivity, particularly in kinase inhibitors.
Table 1: Key Advances in Pyrimidine-Thioether-Acetamide Hybrid Synthesis
The compound 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2,6-dimethylphenyl)acetamide thus epitomizes decades of iterative optimization in heterocyclic drug design. Its structure reflects lessons from historical analogs like phenacetin while incorporating contemporary innovations in synthetic efficiency and target engagement.
Properties
IUPAC Name |
2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4OS/c1-14-4-3-5-15(2)21(14)26-19(27)12-28-20-10-18(24-13-25-20)23-11-16-6-8-17(22)9-7-16/h3-10,13H,11-12H2,1-2H3,(H,26,27)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQPJAGZWBZTIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=NC(=C2)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the 4-Chlorobenzylamino Group: This step involves the nucleophilic substitution of a halogenated pyrimidine intermediate with 4-chlorobenzylamine, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Thioether Formation: The thioether linkage is introduced by reacting the amino-substituted pyrimidine with a thiol derivative, such as 2-mercaptoacetic acid, under mild conditions.
Acetamide Formation: The final step involves the acylation of the thioether intermediate with 2,6-dimethylphenylacetyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant biological activity as an inhibitor of specific kinases involved in cancer progression. The structural features of 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2,6-dimethylphenyl)acetamide may enhance its binding affinity to target proteins, making it a candidate for further pharmacological evaluation .
Case Studies and Research Findings
- Inhibitory Studies : Interaction studies using biochemical assays have shown that this compound can effectively bind to certain protein targets, potentially inhibiting their activity. These interactions are crucial for understanding its therapeutic potential .
-
Comparative Analysis : A comparative analysis of structurally similar compounds revealed that those with similar thioether linkages also exhibited varying degrees of kinase inhibition. For instance:
Compound Name Structural Features Biological Activity 2-(4-Chlorobenzylamino)-pyrimidin-4-thiol Lacks difluorophenyl group Moderate kinase inhibition N-(2-Fluorophenyl)-acetamide Similar acetamide structure Anticancer properties 6-(Chlorobenzylamino)-pyrimidin-4-one Similar core structure Antimicrobial activity - Pharmacokinetic Properties : The unique combination of structural elements in this compound may enhance its pharmacokinetic properties and selectivity towards certain biological targets, highlighting its promise in drug development .
Mechanism of Action
The mechanism of action of 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2,6-dimethylphenyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, preventing substrate access and thus blocking the enzyme’s activity.
Receptor Modulation: It might act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
DNA Interaction: The compound could intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Comparison
Table 2: Functional Group Impact on Activity
Research Findings and Implications
- Synthetic Routes : The target compound likely follows a pathway similar to , involving thio-pyrimidine and chloroacetamide intermediates .
- Medicinal Potential: The pyrimidine-thio scaffold is prevalent in kinase inhibitors, positioning the target compound as a candidate for anticancer drug development .
Biological Activity
The compound 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2,6-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article seeks to consolidate existing research findings regarding its biological activity, synthesis, and potential therapeutic applications.
Structural Features
The compound's structure includes several key components:
- Pyrimidine ring : A six-membered ring containing nitrogen atoms that contributes to the compound's biological activity.
- Thioether linkage : A sulfur atom connected to the carbon chain, enhancing the compound's reactivity.
- Acetamide moiety : This functional group is crucial for its interaction with biological targets.
Molecular Formula and Weight
- Molecular Formula : C21H21ClN4OS
- Molecular Weight : Approximately 412.9 g/mol
Summary Table of Structural Features
| Component | Description |
|---|---|
| Pyrimidine Ring | Core structure contributing to biological activity |
| Thioether Linkage | Enhances chemical reactivity |
| Acetamide Moiety | Facilitates interaction with biological targets |
Inhibitory Effects
Preliminary studies indicate that this compound exhibits significant inhibitory activity against various kinases involved in cancer progression. The specific mechanisms of action may include:
- Enzyme Inhibition : The compound may bind to active sites of target enzymes, blocking substrate access and inhibiting their activity.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
- DNA Interaction : Potential intercalation into DNA may affect transcription and replication processes.
Case Studies and Experimental Findings
- Kinase Inhibition : Research has shown that derivatives of pyrimidine compounds often exhibit kinase inhibitory properties. The specific compound under discussion has been noted for its ability to inhibit certain kinases associated with tumor growth .
- Anticancer Potential : In vitro studies have demonstrated that similar pyrimidine derivatives can induce apoptosis in cancer cell lines by disrupting cell cycle progression .
- Selectivity and Safety Profile : Some studies suggest that this compound may have a favorable safety profile compared to existing therapies, indicating lower toxicity against normal cells while effectively targeting cancerous cells .
Summary Table of Biological Activities
| Activity Type | Observations |
|---|---|
| Kinase Inhibition | Significant inhibition of cancer-related kinases |
| Anticancer Activity | Induces apoptosis and disrupts cell cycle |
| Selectivity | Lower toxicity towards normal cells compared to therapies |
Synthesis Methods
The synthesis of 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2,6-dimethylphenyl)acetamide typically involves several steps:
- Formation of the Pyrimidine Core : This is achieved through a condensation reaction involving suitable precursors.
- Thioether Formation : The thioether linkage is introduced via a reaction with a thiol derivative.
- Amidation Reaction : Finally, an amidation step forms the acetamide structure.
Synthetic Route Overview Table
| Step | Description |
|---|---|
| Pyrimidine Core Formation | Condensation reaction with appropriate precursors |
| Thioether Formation | Reaction with thiol derivatives |
| Amidation | Formation of acetamide through amidation |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2,6-dimethylphenyl)acetamide, and how can reaction intermediates be characterized?
- Methodological Answer : A typical synthetic approach involves coupling 2-thio-pyrimidine derivatives with halogenated acetamide intermediates under refluxing ethanol, as demonstrated in analogous acetamide syntheses . Key intermediates (e.g., 4-chlorobenzylamine derivatives) should be verified via HPLC and NMR to confirm purity. X-ray crystallography is recommended for resolving ambiguities in stereochemistry or regioselectivity, as seen in structurally related acetamide compounds .
Q. How can researchers validate the structural identity of this compound and its derivatives?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in aromatic/amide regions.
- Mass spectrometry : Use high-resolution ESI-MS to confirm molecular ions and fragmentation patterns, referencing databases like PubChem .
- X-ray diffraction : For crystalline derivatives, compare unit cell parameters with structurally similar pyrimidine-acetamide hybrids .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays for pyrimidine-containing scaffolds.
- Antimicrobial activity : Perform MIC assays against Gram-positive/negative bacterial strains, noting discrepancies due to solvent effects (e.g., DMSO cytotoxicity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different studies?
- Methodological Answer : Discrepancies may arise from:
- Purity variations : Validate compound integrity via orthogonal methods (e.g., LC-MS vs. elemental analysis) .
- Assay conditions : Standardize protocols (e.g., cell passage number, serum concentration) and include positive controls.
- Statistical rigor : Apply ANOVA or Tukey’s HSD to assess inter-experimental variability, as recommended in chemometric design principles .
Q. What computational strategies optimize the reaction design for this compound’s derivatives?
- Methodological Answer :
- Reaction path search : Use quantum chemical calculations (DFT) to model transition states and identify rate-limiting steps .
- Machine learning : Train models on PubChem datasets to predict regioselectivity in pyrimidine-thioacetamide coupling reactions .
- Solvent optimization : Apply COSMO-RS simulations to screen solvents for improved yield, minimizing trial-and-error approaches .
Q. How can structure-activity relationships (SARs) be systematically explored for this scaffold?
- Methodological Answer :
- Fragment-based design : Introduce substituents (e.g., sulfone, phosphonate) at the pyrimidine 4-position to modulate electronic effects .
- Free-Wilson analysis : Quantify contributions of 4-chlorobenzyl and 2,6-dimethylphenyl groups to bioactivity using multivariate regression .
- Molecular docking : Perform ensemble docking against targets like kinases, prioritizing conformers from MD simulations .
Q. What experimental design principles mitigate challenges in scaling up synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to optimize temperature, catalyst loading, and solvent ratios, reducing iterations .
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Separation efficiency : Evaluate membrane technologies (e.g., nanofiltration) for purifying heat-sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
